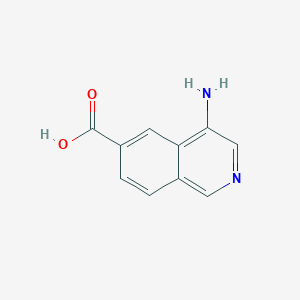

4-Aminoisoquinoline-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

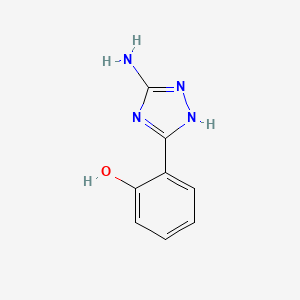

4-Aminoisoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2 . It is used for research purposes.

Synthesis Analysis

The synthesis of 4-Aminoisoquinoline-6-carboxylic acid and its derivatives has been a subject of research in recent years . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . Carboxylic acids and salts having alkyl chains longer than six carbons exhibit unusual behavior in water due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule .Physical And Chemical Properties Analysis

Carboxylic acids with one to four carbon atoms are completely miscible with water. Solubility decreases as the carbon chain length increases because dipole forces become less important and dispersion forces become more predominant . The physical properties of carboxylic acids are influenced by the presence of both a carbonyl group and a hydroxyl group in the same molecule .Scientific Research Applications

Medicinal Chemistry and Anticancer Agents

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various carcinoma cell lines. Researchers have found that some of these derivatives exhibit significant anticancer activity, surpassing the effectiveness of standard drugs like doxorubicin and methotrexate . Additionally, apoptotic DNA fragmentation studies confirmed their potential in inducing apoptosis in cancer cells.

Biological Studies and Mechanism of Action

Docking studies using X-ray crystallographic structures have shed light on the probable mechanism of action of these compounds. Specifically, they interact with the ATPase domain of human topoisomerase IIα (h TopoIIα), an enzyme crucial for DNA replication and repair. The correlation between calculated interactions and observed IC50 values suggests that quinoline-4-carboxylic acid derivatives could serve as promising lead compounds for designing novel h TopoIIα inhibitors .

Synthetic Organic Chemistry

Quinolines, including this compound, are essential building blocks in synthetic organic chemistry. Their versatile reactivity allows for the construction of more complex molecules. Researchers have explored various synthetic routes to access quinoline-4-carboxylic acid, emphasizing greener and more sustainable chemical processes .

Industrial Chemistry and Fine Chemical Synthesis

The synthesis of quinoline-4-carboxylic acid involves cyclization reactions, often using microwave irradiation or conventional heating methods. These methods offer advantages such as shorter reaction times and high yields. The compound’s availability and ease of synthesis make it valuable for industrial applications .

Pharmaceutical Intermediates

Quinoline-4-carboxylic acid serves as an intermediate in the preparation of other pharmaceutical compounds. Its functional groups allow for further derivatization, leading to diverse molecules with potential therapeutic applications .

Biological Assays and Cellular Viability Studies

Researchers have employed quinoline-4-carboxylic acid derivatives in biological assays to assess their impact on cellular viability. These studies provide valuable insights into their potential as drug candidates and their selectivity toward specific cell lines .

Safety and Hazards

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions of this field could involve further exploration of these catalytic processes .

Mechanism of Action

Target of Action

4-Aminoisoquinoline-6-carboxylic acid is a derivative of the 4-aminoquinoline class of compounds . The primary targets of this class of compounds have been implicated in the control and eradication of malaria .

Mode of Action

Quinoline derivatives have been found to inhibit human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap)

Biochemical Pathways

Quinoline derivatives have been found to affect the pathways related to alkaline phosphatases . These enzymes play a crucial role in a variety of biological processes, including bone mineralization, vitamin B6 metabolism, and the regulation of intracellular levels of phosphate .

Result of Action

Quinoline derivatives have shown significant inhibitory activity against various alkaline phosphatases, suggesting potential therapeutic applications .

Action Environment

The synthesis and reactivity of quinoline derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical species .

properties

IUPAC Name |

4-aminoisoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYXRLRVPIBHQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoisoquinoline-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)

![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)

![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)

![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)

![3-(3-hydroxypropyl)-8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2746187.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2746189.png)

![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)

![2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2746196.png)